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This technical guide provides a comprehensive overview of the thermodynamic properties of

the copper-molybdenum (Cu-Mo) system. Due to the high melting points and immiscibility of

copper and molybdenum, direct experimental measurement of their thermodynamic properties

is challenging. Consequently, much of the available data is derived from thermodynamic

assessments using the CALPHAD (Calculation of Phase Diagrams) method, which relies on a

combination of limited experimental data and theoretical models. This guide synthesizes the

available information, presenting both assessed data and detailed descriptions of the

experimental methodologies used for such high-temperature alloy systems.

Cu-Mo Phase Diagram and Invariant Reactions
The Cu-Mo system is characterized by very limited mutual solid solubility and a large miscibility

gap in the liquid phase. The assessed phase diagram is primarily based on thermodynamic

calculations due to a scarcity of experimental data.[1] Early studies indicated that copper and

molybdenum are insoluble in each other in both liquid and solid states.[1] Later investigations

reported a small solubility of copper in molybdenum at high temperatures.[1]

The essential features of the assessed Cu-Mo equilibrium diagram include very limited terminal

solid solutions, a eutectic reaction, and a monotectic reaction.[1]
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Table 1: Invariant Reactions in the Cu-Mo System

Reaction Temperature (°C)
Composition (at.%
Mo)

Phases in
Equilibrium

Eutectic 1083.4 0.08 Liquid ↔ (Cu) + (Mo)

Monotectic 2515 98.4
Liquid₂ ↔ Liquid₁ +

(Mo)

Data sourced from Subramanian and Laughlin (1990).[1]
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Caption: A schematic representation of the Copper-Molybdenum phase diagram.

Thermodynamic Data
The thermodynamic properties of the Cu-Mo system have been modeled using the CALPHAD

approach. The integral molar excess Gibbs energies for the liquid and solid solutions are key

parameters in these models.[1] From these, other thermodynamic quantities such as enthalpy

and activity can be derived.

Gibbs Free Energy of Mixing
The integral molar excess Gibbs energy functions for the liquid (L) and solid (bcc and fcc)

phases are given by the following equations:

Gex(L) = xCu(1 - xCu)(55770 + 2494(1 - xCu)) J/mol

Gex(fcc) = 83144 * xMo(1 - xMo) J/mol

Gex(bcc) = 82818 * xMo(1 - xMo) J/mol

Where xCu and xMo are the mole fractions of copper and molybdenum, respectively.

Enthalpy of Mixing
The enthalpy of mixing (ΔHmix) is a measure of the heat absorbed or released upon the

formation of an alloy from its pure components. For the Cu-Mo system, the enthalpy of mixing

is positive, indicating an endothermic process and a tendency for the components to remain

separate, which is consistent with the observed immiscibility.

Table 2: Calculated Integral Molar Enthalpy of Mixing for Liquid Cu-Mo Alloys at 1550°C
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Mole Fraction Mo (xMo) Enthalpy of Mixing (kJ/mol)

0.1 6.1

0.2 11.2

0.3 15.3

0.4 18.4

0.5 20.5

0.6 21.6

0.7 21.7

0.8 20.8

0.9 18.9

Values calculated based on the Gibbs energy functions from Subramanian and Laughlin

(1990).[1]

Thermodynamic Activity
The thermodynamic activity of a component in an alloy represents its effective concentration

and is a measure of its deviation from ideal behavior. In the Cu-Mo system, the activities of

both components show strong positive deviations from Raoult's law, further confirming the

repulsive interaction between copper and molybdenum atoms.

Table 3: Calculated Thermodynamic Activities of Cu and Mo in Liquid Alloys at 1550°C
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Mole Fraction Mo (xMo) Activity of Cu (aCu) Activity of Mo (aMo)

0.1 0.98 0.88

0.2 0.93 0.95

0.3 0.86 0.98

0.4 0.77 0.99

0.5 0.67 1.00

0.6 0.56 1.00

0.7 0.44 1.00

0.8 0.32 1.00

0.9 0.18 1.00

Values calculated based on the Gibbs energy functions from Subramanian and Laughlin

(1990).[1]

Experimental Protocols
While specific experimental data for the Cu-Mo system is scarce, the following sections

describe the standard methodologies that would be employed to determine the thermodynamic

properties of such a high-temperature, refractory alloy system.

High-Temperature Calorimetry for Enthalpy of Mixing
High-temperature calorimetry is used to directly measure the heat effects associated with alloy

formation. For refractory systems like Cu-Mo, a high-temperature drop calorimeter or a Calvet-

type calorimeter would be suitable.

Methodology:

Sample Preparation: High-purity copper and molybdenum are prepared in the desired molar

ratios.
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Calorimeter Setup: A high-temperature calorimeter, capable of reaching temperatures above

the melting point of copper, is used. The calorimeter is typically operated under an inert

atmosphere (e.g., purified argon) to prevent oxidation.

Measurement Procedure (Drop Calorimetry):

A sample of one component (e.g., molybdenum) at a known temperature (often room

temperature) is dropped into a crucible containing the other component (e.g., liquid

copper) held at a constant high temperature within the calorimeter.

The heat absorbed or released during the dissolution and mixing of the dropped sample is

measured by monitoring the temperature change of the liquid bath.

The partial enthalpy of mixing is determined from the measured heat effect and the

amount of the dropped substance.

The integral enthalpy of mixing is obtained by integrating the partial enthalpies over the

entire composition range.

Data Analysis: The raw data is corrected for heat losses and the heat capacity of the

components to obtain the enthalpy of mixing as a function of composition.
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Workflow for High-Temperature Calorimetry
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Caption: A simplified workflow for determining the enthalpy of mixing using high-temperature

calorimetry.
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Electromotive Force (EMF) Method for Thermodynamic
Activity
The EMF method is a powerful technique for determining the thermodynamic activity of a

component in an alloy. It involves measuring the potential difference of an electrochemical cell

where the alloy is one of the electrodes.

Methodology:

Electrochemical Cell Construction: A galvanic cell is constructed, typically with the following

configuration: Mo | Molten Salt Electrolyte with Mo ions | Cu-Mo Alloy

Electrolyte Selection: A suitable molten salt electrolyte that is stable at high temperatures

and in which molybdenum has a well-defined ionic state is chosen.

Measurement Procedure:

The cell is assembled in a furnace and heated to the desired temperature under an inert

atmosphere.

The potential difference (EMF) between the pure molybdenum electrode and the Cu-Mo

alloy electrode is measured using a high-impedance voltmeter.

Data Analysis: The activity of molybdenum (aMo) in the alloy is calculated from the

measured EMF (E) using the Nernst equation: E = - (RT / nF) * ln(aMo) where R is the gas

constant, T is the absolute temperature, n is the number of electrons transferred in the cell

reaction, and F is the Faraday constant. The activity of copper can then be determined using

the Gibbs-Duhem equation.

Knudsen Effusion Mass Spectrometry (KEMS) for Vapor
Pressure and Activity
KEMS is used to determine the vapor pressure of components over an alloy at high

temperatures, from which their thermodynamic activities can be calculated. This method is

particularly suitable for systems with low vapor pressures.

Methodology:
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Sample Preparation: A Cu-Mo alloy of known composition is placed in a Knudsen cell, which

is a small, inert container with a tiny orifice.

Experimental Setup: The Knudsen cell is heated in a high-vacuum chamber. The atoms or

molecules effusing from the orifice form a molecular beam that is directed into the ion source

of a mass spectrometer.

Measurement Procedure:

The mass spectrometer is used to identify and quantify the species in the effusing vapor.

The ion intensities of copper and molybdenum are measured as a function of temperature.

Data Analysis: The partial pressures of the components are related to their measured ion

intensities. The activity of a component (e.g., copper) is then calculated as the ratio of its

partial pressure over the alloy to the vapor pressure of the pure component at the same

temperature: aCu = PCu / P°Cu

Logical Workflow for Thermodynamic Assessment
The thermodynamic properties of systems like Cu-Mo are often determined through a

combination of experimental measurements and theoretical modeling, as outlined in the

CALPHAD methodology.
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Logical Workflow for Thermodynamic Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b14286079#thermodynamic-properties-of-copper-
molybdenum-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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